molecular formula C12H16N4 B1475988 3-Azido-1-(2,5-dimethylbenzyl)azetidine CAS No. 2098062-68-9

3-Azido-1-(2,5-dimethylbenzyl)azetidine

Cat. No.: B1475988
CAS No.: 2098062-68-9
M. Wt: 216.28 g/mol
InChI Key: LPPGHCBUMUKEFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The exact molecular structure of “3-Azido-1-(2,5-dimethylbenzyl)azetidine” would require more specific information or computational chemistry tools for accurate determination.


Chemical Reactions Analysis

Azetidines, due to their ring strain, are reactive and can participate in various chemical reactions. For example, they can undergo ring-opening and expansion reactions . The presence of the azido group also adds to the reactivity of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Azetidines generally have high ring strain, which can influence their physical and chemical properties .

Scientific Research Applications

Antiviral Drug Development

Azido compounds like AZT have been pivotal in the development of antiviral drugs, particularly for the treatment of HIV. AZT, after being converted to its triphosphate form by cellular enzymes, inhibits HIV reverse transcriptase, thereby preventing viral replication (Parang, Wiebe, & Knaus, 2000). The compound's design and mechanism have informed the development of other nucleoside analogs, demonstrating the utility of azido groups in pharmaceutical chemistry for antiviral applications.

Mechanism of Action

The antiviral activity of azido compounds often involves the inhibition of viral reverse transcriptase. For instance, novel AZT-derived 1,2,3-triazoles have shown potent inhibitory effects against HIV, with structural features such as a bulky aromatic ring and the 1,5-substitution pattern on the triazole being key to antiviral activity. These compounds demonstrate a preferred translocation into the P-site of HIV reverse transcriptase, suggesting a mechanism of action that could be leveraged in designing new antiviral agents (Sirivolu et al., 2013).

Prodrug Strategies

Prodrug strategies involving azido compounds have been explored to overcome limitations such as low bioavailability, rapid metabolism, or adverse side effects. These strategies involve modifying the azido compound to enhance its pharmacokinetic properties or targeting efficiency. For example, various 5'-O-substituted prodrugs of AZT have been designed to improve blood-brain barrier penetration, increase plasma half-life, and achieve site-specific drug delivery, thereby enhancing the antiviral efficacy and patient acceptability of the drug (Parang, Wiebe, & Knaus, 2000).

Future Directions

The future directions in the study of azetidines involve overcoming the challenges in their synthesis, particularly in the aza Paternò–Büchi reaction . There is also interest in exploring the unique properties and potential applications of azetidines in various fields of research .

Properties

IUPAC Name

3-azido-1-[(2,5-dimethylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-3-4-10(2)11(5-9)6-16-7-12(8-16)14-15-13/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPGHCBUMUKEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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